5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(4-phenyl-1,3-thiazole-2-carbonyl)piperidin-4-yl]oxy}pyrimidine
Description
This compound features a pyrimidine core substituted at position 5 with a 1-methylpyrazole group and at position 2 with a piperidin-4-yloxy moiety. The piperidine ring is further functionalized via a 4-phenyl-1,3-thiazole-2-carbonyl group.
Properties
IUPAC Name |
[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-(4-phenyl-1,3-thiazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2S/c1-28-14-18(13-26-28)17-11-24-23(25-12-17)31-19-7-9-29(10-8-19)22(30)21-27-20(15-32-21)16-5-3-2-4-6-16/h2-6,11-15,19H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFMAHRKJNMVRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=NC(=CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocyclic Systems
a. Pyrimidine vs. Pyrazolopyrimidine/Thienopyrimidine Hybrids
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (): This compound combines pyrazolopyrimidine and thienopyrimidine bicyclic systems. However, reduced solubility due to increased hydrophobicity is a trade-off .
- Synthetic Yield: The thienopyrimidine derivative was synthesized in 82% yield, indicating efficient methodology compared to multi-step routes often required for piperidine-linked pyrimidines .
b. Pyrimidine vs. Quinoline Derivatives
- 2-[5-(4-Methylphenyl)-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-pyrazol-1-yl]quinoline (4b) (): The quinoline core offers extended aromaticity, enhancing π-π interactions but possibly reducing metabolic stability. The piperazine linker in 4b introduces conformational flexibility, contrasting with the rigid piperidinyloxy group in the target compound .
Substituent Effects
a. Thiazole vs. Thiadiazole and Benzothiazole Groups
- 5-Amino-1-[2-(1,3,4-thiadiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile (9d) (): The thiadiazole group in 9d provides two nitrogen atoms for hydrogen bonding, contrasting with the single thiazole sulfur in the target compound. However, the phenyl-thiazole group in the target compound may enhance lipophilicity and membrane permeability .
- 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one ():
Benzothiazole derivatives exhibit strong fluorescence and metal-chelating properties, which are absent in the target compound. The phenyl-thiazole in the target molecule may offer better steric compatibility with hydrophobic enzyme pockets .
b. Piperidine vs. Piperazine Linkers
- 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one ():
The piperazine linker introduces basic nitrogen atoms, improving solubility but increasing susceptibility to metabolic oxidation. The piperidine in the target compound, coupled with a thiazole carbonyl, balances rigidity and solubility .
Physicochemical and Pharmacokinetic Properties
Research Findings and Mechanistic Insights
- Conformational Flexibility : The piperidinyloxy linker restricts rotation compared to piperazine derivatives, possibly improving target selectivity but reducing adaptability to variable binding pockets .
- Metabolic Stability : The 1-methylpyrazole group in the target compound may resist oxidative metabolism better than unsubstituted pyrazoles in analogs like those in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
